molecular formula C8H8IN B8476405 4-Cyclopropyl-3-iodopyridine CAS No. 1365763-18-3

4-Cyclopropyl-3-iodopyridine

Cat. No. B8476405
CAS RN: 1365763-18-3
M. Wt: 245.06 g/mol
InChI Key: DZQNIHHRIFCLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-3-iodopyridine is a useful research compound. Its molecular formula is C8H8IN and its molecular weight is 245.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1365763-18-3

Product Name

4-Cyclopropyl-3-iodopyridine

Molecular Formula

C8H8IN

Molecular Weight

245.06 g/mol

IUPAC Name

4-cyclopropyl-3-iodopyridine

InChI

InChI=1S/C8H8IN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2

InChI Key

DZQNIHHRIFCLQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isoamyl nitrite (2.62 gm, 22.38 mmol) was added to the stirred solution of 4-cyclopropylpyridin-3-amine (1.0 g, 7.46 mmol) in dry THF (15 mL) under argon atmosphere. This was followed by the addition of diiodomethane (3.0 mL, 22.38 mmol) and copper iodide (1.42 g, 7.46 mmol). The resulting mixture was refluxed at 80° C. for 1 hour. The reaction mixture was cooled, filtered and the filtrate was partitioned between ethyl acetate and water. The organic layer was concentrated to yield the crude product. Purification by column chromatography on silica gel (15% ethyl acetate in hexane) afforded 600 mg of the product (34% yield).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
catalyst
Reaction Step Two
Yield
34%

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